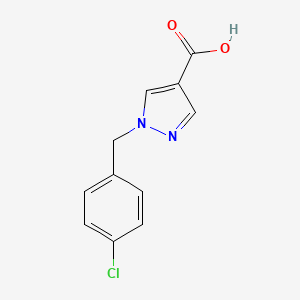![molecular formula C15H12F2N2O2 B2863497 N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide CAS No. 2411237-54-0](/img/structure/B2863497.png)
N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide, also known as DFP-10825, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule has been shown to inhibit the activity of a key enzyme involved in cancer cell proliferation, making it a promising candidate for the development of new cancer treatments.
Wirkmechanismus
The mechanism of action of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide involves the inhibition of thymidylate synthase, which is a key enzyme involved in DNA synthesis. This inhibition leads to a decrease in the production of thymidine, which is an essential component of DNA. As a result, cancer cells are unable to replicate and proliferate, leading to a decrease in tumor growth.
Biochemical and Physiological Effects:
N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide has been shown to have a significant effect on cancer cell growth and proliferation. In vitro studies have demonstrated that this molecule can inhibit the activity of thymidylate synthase, leading to a decrease in DNA synthesis and cell proliferation. This inhibition has been shown to be selective for cancer cells, with minimal effects on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide is its selectivity for cancer cells, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this molecule is its potential toxicity, which may limit its use in clinical applications. Further studies are needed to determine the optimal dosage and administration of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide for maximum efficacy and minimal toxicity.
Zukünftige Richtungen
There are several potential future directions for the study of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide. One area of research could focus on the development of new cancer therapies based on the inhibition of thymidylate synthase. Additionally, further studies are needed to determine the optimal dosage and administration of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide for maximum efficacy and minimal toxicity. Finally, research could focus on the development of new molecules based on the structure of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide with improved selectivity and efficacy for cancer cells.
Synthesemethoden
The synthesis of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide involves several steps, including the reaction of 2-amino-4-(3,4-difluorophenoxy)pyridine with 2-chloroacetaldehyde diethyl acetal, followed by the reaction with propargylamine. The resulting compound is then subjected to a series of purification steps to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide has been extensively studied for its potential as a cancer treatment. In vitro studies have shown that this molecule can inhibit the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis and cell proliferation. This inhibition leads to a decrease in cancer cell growth and proliferation, making N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-[[4-(3,4-difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c1-2-15(20)19-9-10-7-12(5-6-18-10)21-11-3-4-13(16)14(17)8-11/h2-8H,1,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCXZYCDSMHFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC=CC(=C1)OC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863414.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![4-([(1-Ethyl-1H-pyrazol-5-yl)methyl]aminomethyl)benzoic acid hydrochloride](/img/structure/B2863417.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2863422.png)
![2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid](/img/structure/B2863424.png)

![7-(4-benzylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2863426.png)
![1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine](/img/structure/B2863428.png)

![tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2863430.png)


